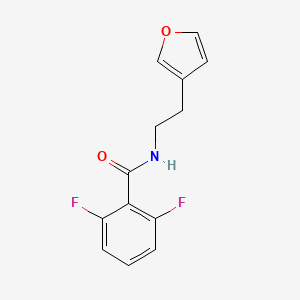

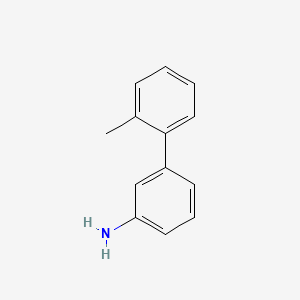

2,6-difluoro-N-(2-(furan-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structure and Reactivity

Research in the field of structure and reactivity has led to discoveries regarding the unusual behavior of furan in Diels-Alder reactions, particularly when difluorinated alkenoates are involved. The presence of fluorine atoms has been shown to significantly influence the reactivity and outcomes of these reactions, making them more favorable under specific conditions, such as the presence of a tin(IV) catalyst and polar solvents. This behavior underscores the potential of fluorinated furan derivatives in synthetic chemistry (Griffith et al., 2006).

Modification for Enhanced Properties

Further studies have focused on the modification of molecular structures to regulate properties like excited-state intramolecular proton transfer (ESIPT) and intramolecular charge transfer (ICT). These modifications, achieved by extending the furan heterocycle and introducing specific groups, have been found to modulate the excited-state dynamic behaviors, offering insights into the development of new fluorescent probes and organic radiation scintillators (Han et al., 2018).

Synthesis of Furan Derivatives

The synthesis of furan derivatives has been a significant area of research, with methodologies developed for the efficient synthesis of multifunctionalized benzofuran-4(5H)-ones. These synthetic strategies often employ microwave irradiation, showcasing the potential for creating polyfunctionalized compounds that could serve as intermediates in the development of new materials or pharmaceuticals (Ma et al., 2014).

Advanced Fluorination Techniques

Innovations in fluorination techniques have also been explored, with research detailing the synthesis of difluorinated compounds via rhodium(III)-catalyzed alkenylation. This method emphasizes the role of fluorine in enhancing the reactivity and selectivity of the synthesized compounds, which are crucial for pharmaceutical and agrochemical applications (Cui et al., 2023).

Propriétés

IUPAC Name |

2,6-difluoro-N-[2-(furan-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2/c14-10-2-1-3-11(15)12(10)13(17)16-6-4-9-5-7-18-8-9/h1-3,5,7-8H,4,6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMJTJBMPXLOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCC2=COC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-N-[2-(furan-3-YL)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(1-phenylcyclopropyl)ethanone;hydrochloride](/img/structure/B2894964.png)

![2-(2,4-dichlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2894966.png)

![8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2894967.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-3-yl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2894971.png)

![Tert-butyl (3AS,7S,7AS)-7-{[(benzyloxy)carbonyl]amino-octahydrofuro[3,2-C]pyridine-5-carboxylate](/img/structure/B2894977.png)

![4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B2894979.png)

![3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)propanamide](/img/structure/B2894980.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2894981.png)

![[4-Amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2894982.png)